molecular formula C14H10O4 B13997028 2-(Furan-2-yl)-7-methoxychromen-4-one CAS No. 30245-24-0

2-(Furan-2-yl)-7-methoxychromen-4-one

Cat. No.: B13997028
CAS No.: 30245-24-0
M. Wt: 242.23 g/mol
InChI Key: KQHQZBSBDPCJAM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-7-methoxychromen-4-one is a heterocyclic compound that combines the structural features of both furan and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and chromenone moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-7-methoxychromen-4-one typically involves the condensation of furan derivatives with chromenone precursors. One common method involves the use of furan-2-carbaldehyde and 7-methoxychromen-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to promote the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-7-methoxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-7-methoxychromen-4-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Its anticancer activity may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-7-methoxychromen-4-one is unique due to the combination of furan and chromenone moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

30245-24-0

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-(furan-2-yl)-7-methoxychromen-4-one

InChI

InChI=1S/C14H10O4/c1-16-9-4-5-10-11(15)8-14(18-13(10)7-9)12-3-2-6-17-12/h2-8H,1H3

InChI Key

KQHQZBSBDPCJAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CO3

Origin of Product

United States

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